molecular formula C20H18N4O2 B5809318 N,N'-bis(6-methyl-2-pyridinyl)terephthalamide

N,N'-bis(6-methyl-2-pyridinyl)terephthalamide

Cat. No. B5809318
M. Wt: 346.4 g/mol
InChI Key: PQXNYGMKOAGDNH-UHFFFAOYSA-N
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Description

N,N'-bis(6-methyl-2-pyridinyl)terephthalamide, also known as BMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPT is a chelating agent that has been found to possess excellent metal ion binding properties, making it a valuable tool in the study of metal ions in biological systems.

Scientific Research Applications

Organic Synthesis

N,N’-bis(6-methyl-2-pyridinyl)terephthalamide: is utilized in organic synthesis, particularly in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These compounds have significant biological and therapeutic value, serving as pharmacophores for many molecules. The synthesis process is mild and metal-free, making it an environmentally friendly option in organic chemistry.

Catalysis

This compound plays a role in catalysis, especially in multi-component reactions. For instance, it’s used in the synthesis of piperidines and dihydropyrrol-2-one derivatives , which are catalyzed by a dual-functional ionic liquid . These reactions are notable for their good yields, easy work-ups, short reaction times, and use of mild and clean reaction conditions.

Pharmaceutical Research

In pharmaceutical research, N,N’-bis(6-methyl-2-pyridinyl)terephthalamide derivatives are explored for their potential as active pharmaceutical ingredients. They are part of a novel series of amides containing N-pyridylpyrazole moieties, which are designed and synthesized for their high activity, low toxicity, and low residue properties . These characteristics make them suitable candidates for environmentally benign insecticides.

Mechanism of Action

Target of Action

N,N’-bis(6-methyl-2-pyridinyl)terephthalamide, a semi-rigid compound, has been found to interact with divalent metal salts . These metal salts serve as the primary targets of the compound. The compound’s interaction with these targets is crucial for its function and efficacy.

Mode of Action

The compound interacts with its targets through coordination chemistry . It forms complexes with divalent metal salts in the presence of dicarboxylic acids . This interaction results in the formation of metal-organic frameworks .

Biochemical Pathways

The biochemical pathways affected by N,N’-bis(6-methyl-2-pyridinyl)terephthalamide are primarily related to the formation and stabilization of metal-organic frameworks . These frameworks can have various downstream effects, depending on the specific metal ions and dicarboxylic acids involved .

Pharmacokinetics

It’s known that amides often exhibit poor solubility in common solvents, posing challenges to their efficient separation . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of metal-organic frameworks . These frameworks have potential applications in various fields, including materials science, catalysis, and gas storage .

Action Environment

The action of N,N’-bis(6-methyl-2-pyridinyl)terephthalamide can be influenced by various environmental factors. For instance, the temperature and concentration can affect the efficiency of the compound’s interaction with its targets . Furthermore, the presence of specific metal ions and dicarboxylic acids can also influence the compound’s action and the resulting metal-organic frameworks .

properties

IUPAC Name

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-5-3-7-17(21-13)23-19(25)15-9-11-16(12-10-15)20(26)24-18-8-4-6-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXNYGMKOAGDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide

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